Semiplenamide B
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Overview
Description
Semiplenamide B is a naturally occurring fatty acid amide derived from the marine cyanobacterium Lyngbya semiplena . It has a molecular formula of C25H45NO3 and a molecular weight of 407.63 g/mol . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Semiplenamide B involves the coupling of a fatty acid with an amine. The key steps include:
Preparation of the fatty acid precursor: This involves the synthesis of the (2E,6E)-2-methyl-2,6-eicosadienoic acid.
Coupling reaction: The fatty acid is then coupled with 2-aminoethyl acetate under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, could potentially facilitate large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Semiplenamide B can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products include epoxides or diols.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, such as hydroxyl or amino derivatives.
Scientific Research Applications
Semiplenamide B has several scientific research applications:
Chemistry: It serves as a model compound for studying fatty acid amides and their chemical properties.
Biology: It is used to investigate the biological activities of fatty acid amides, including their interactions with cellular receptors.
Mechanism of Action
Semiplenamide B exerts its effects by interacting with specific molecular targets, such as the cannabinoid receptors. It has been shown to inhibit the anandamide membrane transporter, thereby increasing the levels of anandamide, an endogenous cannabinoid . This interaction modulates various physiological processes, including pain perception, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Semiplenamide A: Similar structure but differs in the fatty acid chain length and saturation.
Semiplenamide G: Another analog with variations in the fatty acid chain.
Uniqueness
Semiplenamide B is unique due to its specific fatty acid chain configuration and its potent biological activities. Compared to its analogs, it has shown higher affinity for cannabinoid receptors and greater biological efficacy .
Properties
Molecular Formula |
C25H45NO3 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-[[(2E,6E)-2-methylicosa-2,6-dienoyl]amino]ethyl acetate |
InChI |
InChI=1S/C25H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2)25(28)26-21-22-29-24(3)27/h16-17,20H,4-15,18-19,21-22H2,1-3H3,(H,26,28)/b17-16+,23-20+ |
InChI Key |
QXKJTHBWYQHGEY-UEAIFQQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC/C=C(\C)/C(=O)NCCOC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=C(C)C(=O)NCCOC(=O)C |
Origin of Product |
United States |
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